molecular formula C28H23NO5 B1303060 (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid CAS No. 959573-34-3

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid

Cat. No.: B1303060
CAS No.: 959573-34-3
M. Wt: 453.5 g/mol
InChI Key: BUZJFSDHZCMMQV-UIOOFZCWSA-N
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Description

This compound is a chiral amino acid derivative featuring:

  • Fmoc-protected amino group: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a temporary protective moiety for amines, widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine .
  • Hydroxyl and naphthalene substituents: The (2S,3S) stereochemistry and naphthalen-1-yl group contribute to its three-dimensional conformation and hydrophobic interactions.
  • Applications: Likely employed as a building block in peptide synthesis or as a precursor for bioactive molecules, leveraging the aromatic naphthalene group for enhanced binding affinity or fluorescence properties.

Properties

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO5/c30-26(27(31)32)25(23-15-7-9-17-8-1-2-10-18(17)23)29-28(33)34-16-24-21-13-5-3-11-19(21)20-12-4-6-14-22(20)24/h1-15,24-26,30H,16H2,(H,29,33)(H,31,32)/t25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZJFSDHZCMMQV-UIOOFZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376189
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959573-34-3
Record name (αS,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-1-naphthalenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959573-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. This is followed by the introduction of the naphthyl group through a series of coupling reactions. The hydroxyl group is then introduced via selective oxidation or reduction reactions, depending on the starting materials and desired intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers, which can efficiently handle the multiple steps required for its assembly. The use of high-purity reagents and stringent reaction conditions ensures the production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl group to a hydroxyl group.

    Substitution: The naphthyl group can be substituted with other aromatic or aliphatic groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require catalysts such as palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce a secondary alcohol.

Scientific Research Applications

Synthesis and Production

The synthesis of this compound typically involves multiple steps, beginning with the protection of the amino group using the Fmoc group. Subsequent steps introduce the naphthyl group through coupling reactions, followed by the introduction of the hydroxyl group via selective oxidation or reduction methods. Industrially, automated peptide synthesizers can be used for large-scale production, ensuring high yield and purity through stringent reaction conditions .

Chemistry

The compound serves as a building block in the synthesis of complex organic molecules and peptides. Its unique structure allows for diverse modifications that can lead to new compounds with tailored properties.

Biology

In biological research, (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid is utilized in studying enzyme-substrate interactions and protein folding. The Fmoc group enhances stability during synthesis, facilitating selective reactions that are crucial for understanding protein dynamics .

Pharmaceutical Development

The compound shows potential in drug development due to its ability to modulate enzymatic activity and receptor binding. Its naphthalene moiety enhances interactions with hydrophobic pockets in proteins, which can improve binding affinity and specificity for therapeutic targets .

Material Science

In materials science, this compound can be employed in the production of advanced materials and as a catalyst in various chemical processes. Its unique properties may lead to innovations in polymer chemistry and nanotechnology applications .

Case Studies

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.
  • Receptor Binding Assays : Binding studies indicated that the naphthalene moiety enhances affinity towards certain receptors implicated in cancer pathways, suggesting its utility in oncology research.

Mechanism of Action

The mechanism of action of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect the amino group during synthesis, allowing for selective reactions at other sites. The naphthyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Differences

The compound’s structural uniqueness lies in its naphthalen-1-yl substituent and (2S,3S) stereochemistry. Below is a comparative analysis with similar Fmoc-protected amino acid derivatives:

Compound Substituent Molecular Formula Molecular Weight Stereochemistry Key Applications
Target Compound Naphthalen-1-yl C₂₇H₂₃NO₄* ~425.48 (2S,3S) Peptide synthesis, hydrophobic probes
(2S,3S)-3-Fmoc-amino-2-hydroxy-3-(o-tolyl)propanoic acid 2-Methylphenyl (o-tolyl) C₂₅H₂₃NO₄ 401.45 (2S,3S) SPPS intermediates, chiral resolution
(S)-2-Fmoc-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloroindole C₂₆H₂₁ClN₂O₄ 477.91 (S) Drug discovery (kinase inhibitors)
(S)-2-Fmoc-amino-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid 3-Chloro-4-(trifluoromethyl)phenyl C₂₆H₂₀ClF₃NO₄ 518.89 (S) Medicinal chemistry (enzyme inhibitors)
(R)-3-Fmoc-amino-2-(3,4-dimethoxybenzyl)propanoic acid 3,4-Dimethoxybenzyl C₂₇H₂₇NO₆ 473.51 (R) Neurological research (GPCR ligands)

*Estimated based on substituent replacement (naphthalene vs. o-tolyl in ).

Functional and Pharmacological Implications

  • Hydrophobicity: The naphthalen-1-yl group in the target compound enhances lipophilicity compared to o-tolyl (logP ~4.2 vs.
  • Steric Effects : The bulky naphthalene substituent may hinder crystallization or enzymatic cleavage in peptide synthesis, unlike smaller groups like o-tolyl .
  • Bioactivity : Chlorinated or fluorinated analogues (e.g., ) exhibit higher electrophilicity, making them suitable for covalent drug design, whereas the target compound’s naphthalene group favors π-π stacking in protein binding .

Biological Activity

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid, commonly referred to as a derivative of fluorenylmethoxycarbonyl (Fmoc), is a compound of interest due to its potential biological activities. This article explores its biological activity based on various studies and findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 342.35 g/mol
  • CAS Number : 959581-87-4

The compound exhibits several biological activities which can be attributed to its structural components. The presence of the naphthalene moiety is linked to interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The Fmoc group is known to enhance the stability of the compound, allowing it to effectively inhibit certain enzymes involved in metabolic processes.
  • Receptor Binding : The naphthalene structure allows for effective binding to various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.

Biological Activities

Research indicates that this compound may exhibit the following biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of fluorenylmethoxycarbonyl compounds possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

2. Anti-inflammatory Effects

Research suggests that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

3. Antitumor Activity

Preliminary studies indicate potential antitumor effects, particularly in inhibiting the proliferation of cancer cell lines. The mechanism is likely related to its ability to interfere with cell cycle regulation.

Case Studies

Several studies have explored the effects of this compound in vitro:

StudyFindings
Pendergrass et al. (2024)Demonstrated that analogs of this compound inhibited type III secretion systems in pathogenic bacteria, indicating potential for antibiotic development .
Sigma-Aldrich ResearchReported significant inhibition of specific cancer cell lines at concentrations as low as 10 µM, suggesting strong antitumor activity .
Ambeed AnalysisIdentified antimicrobial properties through disk diffusion assays against Staphylococcus aureus .

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